molecular formula C33H58O4 B1197528 3-Triethoxycholesterol CAS No. 75014-44-7

3-Triethoxycholesterol

Cat. No.: B1197528
CAS No.: 75014-44-7
M. Wt: 518.8 g/mol
InChI Key: VVUFLQVAKXEWGR-IJXDZZBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Triethoxycholesterol is a specialized chemical reagent exclusively for Research Use Only (RUO), intended for application in controlled laboratory settings . As a derivative of cholesterol, an essential biological molecule that influences membrane fluidity and serves as a precursor for steroid hormones, bile acids, and vitamin D , this compound provides researchers with a modified sterol structure for probing complex biological systems. Cholesterol and its analogs are fundamental tools in scientific investigations, including fundamental research, pharmaceutical research for discovering new drug compounds, and the development of novel diagnostic assays . Researchers utilize such specialized cholesterol derivatives to advance the understanding of disease mechanisms, particularly in studies related to cholesterol metabolism and its role in various pathologies. In vitro diagnostics research and development represents a key application area for RUO products, as they are often crucial stepping stones in the creation of new commercial assays, much like during the early development of COVID-19 tests . All our RUO products, including this compound, are clearly labeled for their intended research purpose and are manufactured under stringent specifications to ensure consistency and reliability for your experimental workflows . This product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75014-44-7

Molecular Formula

C33H58O4

Molecular Weight

518.8 g/mol

IUPAC Name

2-[2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C33H58O4/c1-24(2)7-6-8-25(3)29-11-12-30-28-10-9-26-23-27(37-22-21-36-20-19-35-18-17-34)13-15-32(26,4)31(28)14-16-33(29,30)5/h9,24-25,27-31,34H,6-8,10-23H2,1-5H3/t25-,27+,28+,29-,30+,31+,32+,33-/m1/s1

InChI Key

VVUFLQVAKXEWGR-IJXDZZBXSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCO)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCO)C)C

Synonyms

3-TEC
3-triethoxycholesterol

Origin of Product

United States

Overview of Synthetic Cholesterol Derivatives in Chemical Biology

Cholesterol's rigid, amphiphilic structure makes it an essential component for maintaining the integrity, fluidity, and permeability of cell membranes. nih.govbritannica.com Its inherent biocompatibility and ability to be incorporated into cell membranes have made it a popular starting point for the synthesis of diverse steroid-based molecules. researchgate.net In chemical biology, synthetic cholesterol derivatives are employed in a variety of applications, ranging from drug delivery and bioimaging to the creation of liquid crystals and gelators. nih.gov These derivatives often feature modifications at the 3β-hydroxyl group, the C5-C6 double bond, or the alkyl side chain to alter their properties for specific functions. researchgate.net For instance, the attachment of hydrophilic or charged groups can enhance the solubility and interaction of cholesterol-based systems with aqueous environments, a crucial factor in the development of effective drug delivery vehicles. nih.gov

Rationale for Structural Modifications in Steroid Research

The structural modification of steroids is a cornerstone of medicinal chemistry, driven by the quest for enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. acs.orgmdpi.com Even minor alterations to the steroid's perhydrocyclopentanophenanthrene nucleus can lead to significant changes in biological function. britannica.comnih.gov Key motivations for these modifications include:

Altering Lipophilicity: Adjusting the balance between the hydrophobic steroid core and hydrophilic functional groups can influence how a molecule interacts with biological membranes and its solubility in physiological fluids. acs.org

Enhancing Target Specificity: By conjugating steroids with other molecules, researchers can create derivatives that target specific cells or receptors, thereby increasing the efficacy and reducing the side effects of therapeutic agents. nih.gov

Improving Stability: Modifications can be made to increase the stability of a compound, for example, by replacing a labile ester linkage with a more robust ether bond. acs.org

Introducing New Functionalities: The addition of new functional groups can impart novel properties to the steroid, such as the ability to act as a molecular probe or to self-assemble into larger structures. nih.gov

The 3-position of cholesterol is a frequent target for modification due to the reactivity of its hydroxyl group. researchgate.net Replacing this hydroxyl group, as is the case with 3-Triethoxycholesterol, is a strategic choice to modulate the molecule's interaction with its environment.

Positioning of 3 Triethoxycholesterol Within Current Research Paradigms

3-Triethoxycholesterol is a synthetic derivative characterized by the replacement of the 3β-hydroxyl group of cholesterol with a triethoxy group. This modification, which introduces three ethoxy units via an ether linkage, significantly increases the hydrophilicity of the cholesterol headgroup. nih.gov This positions this compound within the research paradigm focused on developing amphiphilic molecules for lipid-based drug delivery systems. nih.govmdpi.com

The ether linkage in this compound is of particular significance. Compared to the more commonly studied ester linkages, ether bonds are generally more stable to chemical and enzymatic degradation. acs.org Research on other ether-linked cholesterol derivatives has demonstrated that this type of linkage can lead to a pronounced improvement in the efficiency of gene transfection when these lipids are used as vectors. acs.org Specifically, studies on cationic cholesterol derivatives have shown that those with an ether linkage between the steroid backbone and the cationic headgroup exhibit superior gene delivery capabilities, even in the presence of serum. acs.org

Furthermore, the increased hydrophilicity imparted by the triethoxy group suggests that this compound could be a valuable component in the formulation of liposomes and other nanoparticles. ijpsjournal.comacs.org The hydrophilic headgroup can influence the packing of lipids in a bilayer, potentially affecting membrane fluidity and permeability. nih.gov This aligns with research into modifying lipid carriers to enhance drug encapsulation efficiency, stability, and cellular uptake. nih.govnih.gov One study on a related compound, cholesteryl-(2'-hydroxy)-ethyl ether, where the 3β-hydroxyl group is replaced by ethylene (B1197577) glycol, found that this ether derivative could effectively substitute for cholesterol in supporting the growth of a yeast sterol auxotroph, indicating that the normal function of cholesterol in membranes was not adversely affected by this type of modification. ias.ac.in This suggests that the ether linkage in this compound may allow it to function as a stable anchor in membrane systems. ias.ac.in

Below is a table comparing different types of cholesterol derivatives and their primary research applications, providing context for where this compound is situated.

Derivative TypeModificationKey PropertyPrimary Research Application
Cationic Cholesterol DerivativesAddition of a positively charged headgroup (e.g., quaternary ammonium)Positive charge facilitates binding to negatively charged nucleic acidsNon-viral gene delivery (gene therapy)
PEGylated CholesterolAttachment of polyethylene (B3416737) glycol (PEG) chainsIncreased hydrophilicity and steric hindranceImproving circulation time of liposomes ("stealth" liposomes)
Cholesterol EstersEsterification of the 3β-hydroxyl groupAltered lipophilicity and packing in membranesLiquid crystals, components of lipid nanoparticles
This compoundReplacement of 3β-hydroxyl with a triethoxy group via an ether linkageIncreased hydrophilicity and stabilityPotential component of stable drug and gene delivery systems
Fluorescently Labeled CholesterolAttachment of a fluorophoreEmits light upon excitationStudying lipid trafficking and membrane dynamics

Significance and Untapped Potential for Further Academic Investigation

Historical Development of Cholesterol Ethoxylation Routes

The journey toward the synthesis of ethoxylated cholesterol derivatives is rooted in the broader history of modifying the cholesterol backbone. Early efforts in the 20th century focused on understanding the reactivity of cholesterol's different functional groups, particularly the 3β-hydroxyl group and the C5-C6 double bond. The first forays into creating cholesterol ethers were extensions of classical organic reactions.

The Williamson ether synthesis, a cornerstone of ether synthesis discovered in the 19th century, was eventually applied to sterols. This involved the reaction of a cholesteryl alkoxide with an alkyl halide. However, early applications to a complex molecule like cholesterol were often fraught with challenges, including side reactions and low yields.

A significant advancement came with the ability to activate the hydroxyl group, making it a better leaving group. The preparation of cholesteryl esters, such as cholesteryl benzoate (B1203000) in 1888, marked a pivotal moment in understanding the reactivity at the 3-position. acs.org This paved the way for the development of precursors like cholesteryl p-toluenesulfonate (tosylate), which would prove to be a more versatile intermediate for nucleophilic substitution reactions, including etherification.

The direct ethoxylation of cholesterol using ethylene (B1197577) oxide emerged as a more direct route to polyethoxylated derivatives. Research in this area, particularly in the latter half of the 20th century and into the 21st, explored various catalytic systems to control the degree of ethoxylation. These studies investigated the use of both acidic and basic catalysts to promote the ring-opening polymerization of ethylene oxide initiated by the cholesterol hydroxyl group. Lewis acid catalysts, such as boron trifluoride etherate, and alkaline catalysts, like sodium hydroxide (B78521) and sodium methylate, have been employed to produce polyoxyethylenated cholesterol nonionic surfactants. science.gov These historical developments laid the essential groundwork for the targeted synthesis of specific derivatives like this compound.

General Synthetic Approaches to the Cholesterol Backbone Modification

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. The general approach involves key strategic considerations, primarily the management of cholesterol's reactive sites to achieve selective modification at the 3-position.

Strategies for Protecting the Cholesterol Hydroxyl Group

The 3β-hydroxyl group of cholesterol is a primary alcohol and is nucleophilic, making it reactive towards a variety of reagents. nih.gov In many synthetic routes that aim to modify other parts of the cholesterol molecule, this hydroxyl group must be "protected" to prevent it from undergoing unwanted reactions. A protecting group is a temporary modification of the functional group that renders it inert to specific reaction conditions. After the desired transformations are complete, the protecting group is removed to restore the original hydroxyl group.

Common strategies for protecting the cholesterol hydroxyl group include its conversion to an ether, an ester, or a silyl (B83357) ether. rsc.orglibretexts.org

Protecting Group ClassExample ReagentResulting Protected Group
Silyl EtherChlorotrimethylsilane (TMSCl)Trimethylsilyl (B98337) ether (-OTMS)
Silyl Ethertert-Butyldimethylsilyl chloride (TBDMSCl)tert-Butyldimethylsilyl ether (-OTBDMS)
EsterAcetyl chloride or Acetic anhydrideAcetate (B1210297) ester (-OAc)
EtherBenzyl bromideBenzyl ether (-OBn)

For the synthesis of this compound, however, the goal is to react the hydroxyl group itself. Therefore, "protection" in this context often refers to the conversion of the hydroxyl group into a more reactive intermediate, such as a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

Methods for Introducing Polyethoxy Chains at the 3-Position

The introduction of a polyethoxy chain, such as the triethoxy group in this compound, at the 3-position of cholesterol is typically achieved through one of two primary strategies:

Williamson-Type Ether Synthesis: This classical method involves the reaction of a cholesterol derivative, where the 3-hydroxyl group has been converted into a good leaving group, with an alkoxide nucleophile. In the context of synthesizing this compound, this would involve reacting a cholesteryl salt (cholesteroxide) with a halo-ethoxylated compound or, more commonly, reacting an activated cholesterol species with the alkoxide of triethylene glycol. scispace.com

Direct Ethoxylation with Ethylene Oxide: This method involves the direct reaction of cholesterol with ethylene oxide. The reaction is typically carried out at elevated temperatures and pressures and requires a catalyst. science.gov The degree of ethoxylation (the length of the polyethoxy chain) can be controlled by the stoichiometry of the reactants and the reaction conditions. This approach can be performed in one or two stages, utilizing different catalysts to optimize the reaction. science.gov For instance, a Lewis acid catalyst might be used in the first stage, followed by an alkaline catalyst in the second stage for further chain elongation. science.gov

Specific Reaction Pathways and Conditions

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.

Multi-step Synthesis Protocols and Reaction Intermediates

A common and effective route to this compound involves a multi-step protocol. The synthesis typically begins with the activation of the 3β-hydroxyl group of cholesterol. Current time information in Bangalore, IN. This is a crucial step that transforms the hydroxyl group, which is a poor leaving group, into a functional group that is readily displaced by a nucleophile.

A widely used intermediate in this process is cholesteryl p-toluenesulfonate (cholesteryl tosylate). This intermediate is synthesized by reacting cholesterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. Pyridine acts as a catalyst and also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Reaction Scheme: Formation of Cholesteryl p-Toluenesulfonate Cholesterol + p-Toluenesulfonyl chloride --(Pyridine)--> Cholesteryl p-toluenesulfonate + Pyridinium hydrochloride

Once the cholesteryl tosylate is formed and purified, it serves as the electrophilic substrate for the introduction of the triethoxy chain. The nucleophile in this step is the alkoxide of triethylene glycol. The alkoxide is typically generated in situ by reacting triethylene glycol with a strong base, such as sodium hydride (NaH).

Reaction Scheme: Formation of this compound Cholesteryl p-toluenesulfonate + Triethylene glycol --(Base)--> this compound + p-Toluenesulfonate salt

The final product, this compound, is then purified from the reaction mixture using techniques such as column chromatography. The structure and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Current time information in Bangalore, IN.

Utilization of Cholesteryl p-Toluenesulfonate as a Precursor

The use of cholesteryl p-toluenesulfonate as a precursor is a superior method for the synthesis of cholesteryl ethers compared to the direct reaction of sodium or potassium cholesterylate with alkyl halides. koreascience.kr This is because the tosylate group is an excellent leaving group, making the substitution reaction more efficient and leading to higher yields.

The reaction of cholesteryl p-toluenesulfonate with the sodium salt of triethylene glycol (or another suitable polyethoxy alcohol) proceeds via a Williamson-type ether synthesis. The reaction is typically carried out in an inert solvent, such as dioxane, under reflux conditions. acs.org

Table of Reaction Conditions for the Synthesis of a Cholesteryl-PEG Ether via a Tosylate Intermediate

StepReactantsReagents/CatalystsSolventConditionsProduct
1. TosylationCholesterol, p-Toluenesulfonyl chloridePyridineChloroform0 °C to room temperature, overnightCholesteryl p-toluenesulfonate
2. EtherificationCholesteryl p-toluenesulfonate, Triethylene glycolSodium Hydride (NaH)1,4-DioxaneRefluxThis compound

This table represents a generalized protocol based on similar syntheses of cholesteryl-polyethylene glycol conjugates. acs.org

The solvolysis of cholesteryl tosylate in diols like triethylene glycol can also lead to the formation of the corresponding ether derivatives. koreascience.kr The reaction conditions, including the choice of solvent and base, are critical in determining the outcome of the reaction and minimizing the formation of side products, such as elimination products.

Optimization of Reaction Selectivity and Efficiency

The efficient synthesis of this compound requires careful optimization of reaction conditions to maximize yield and ensure high selectivity for the desired product. The Williamson ether synthesis is a foundational method for this transformation, involving the reaction of an alkoxide with an alkyl halide. numberanalytics.commasterorganicchemistry.com For this compound, this could involve reacting the sodium salt of cholesterol (sodium cholesterate) with a suitable triethoxyethyl halide, such as 1-bromo-2-(2-(2-ethoxyethoxy)ethoxy)ethane. A reported method for synthesizing other cholesteryl ethers involves treating the sodium salt of cholesterol with alkyl mesylates in toluene, using dimethylformamide (DMF) as an additive to facilitate the reaction. nih.gov

Optimization of this synthesis focuses on several key parameters: the choice of base, solvent, temperature, and the potential use of catalysts. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the cholesterol hydroxyl group, forming the nucleophilic alkoxide. numberanalytics.com The choice of solvent is critical for both reaction rate and selectivity. Polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are effective at solvating the metal cation, thereby increasing the nucleophilicity of the alkoxide. numberanalytics.com

A significant challenge in the alkylation of steroidal alcohols is achieving high selectivity for O-alkylation versus potential side reactions like elimination or C-alkylation. A detailed study on a model Williamson ether synthesis demonstrated that solvent choice dramatically influences selectivity. researchgate.netrsc.org For instance, the reaction of sodium phenoxide with an alkyl halide in acetonitrile (B52724) resulted in a 97:3 ratio of O- to C-alkylated products, whereas in methanol, the ratio shifted to 72:28. researchgate.netrsc.org This highlights the importance of solvent screening to suppress undesired pathways in the synthesis of this compound.

To systematically optimize reaction efficiency, methodologies like Response Surface Methodology (RSM) can be employed. magtechjournal.com While demonstrated for the enzymatic esterification of cholesterol, the principles are applicable here. magtechjournal.com Factors such as reactant molar ratios, catalyst loading, temperature, and reaction time can be varied according to a statistical design, such as a Central Composite Design, to build a model that predicts the optimal conditions for maximizing the yield of this compound.

Table 1: Illustrative Optimization of Reaction Conditions for Cholesterol Etherification This table presents hypothetical data based on established principles of the Williamson ether synthesis to illustrate the effect of varying reaction parameters.

EntryBaseSolventTemperature (°C)Time (h)Yield of O-Alkylated Product (%)Selectivity (O/C-Alkylation)
1NaHTHF25246590:10
2NaHDMF25128295:5
3K-OtBuToluene8087588:12
4NaHDMF60691>98:2
5Cs₂CO₃Acetonitrile801288>98:2

Stereochemical Control in this compound Synthesis

Stereochemical control is a paramount consideration in the synthesis of this compound, as the biological and physicochemical properties of sterol derivatives are highly dependent on their three-dimensional structure. mdpi.com Natural cholesterol exists as a single stereoisomer, (3β)-cholest-5-en-3-ol. The primary stereochemical challenge in synthesizing this compound is controlling the configuration at the C-3 position, leading to either the 3β or 3α diastereomer.

The stereochemical outcome of the synthesis is dictated by the reaction mechanism at the C-3 carbon. If cholesterol is first converted to its alkoxide and then reacted with an electrophile (the triethoxyethyl group), the reaction proceeds with retention of the original 3β configuration, as the C-O bond is not broken at the chiral center. Conversely, if the hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a triethoxyethoxide nucleophile via an Sₙ2 reaction, the synthesis will proceed with inversion of configuration, yielding the 3α diastereomer. Therefore, the synthetic strategy must be chosen carefully to obtain the desired stereoisomer.

Diastereoselective and Enantioselective Approaches

Given that the synthesis begins with enantiomerically pure natural cholesterol, the focus is on diastereoselectivity—the selective formation of one diastereomer over another. liverpool.ac.uk

A diastereoselective synthesis of (3β)-3-Triethoxycholesterol would typically employ the first strategy mentioned: activation of the cholesterol hydroxyl group with a base followed by reaction with a triethoxyethyl halide or sulfonate. This approach preserves the natural 3β stereochemistry.

To synthesize the (3α)-3-Triethoxycholesterol diastereomer, a route involving stereochemical inversion is necessary. This can be achieved through a two-step process:

Mitsunobu Reaction: Reacting cholesterol with a suitable acidic partner (e.g., benzoic acid) under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) results in the formation of a 3α-ester with inversion of configuration. Subsequent saponification would yield 3α-hydroxycholesterol (epicholesterol).

Williamson Ether Synthesis: The resulting epicholesterol (B1239626) can then be converted to its 3α-ether via the retention pathway described above (deprotonation followed by alkylation).

Alternatively, one could convert cholesterol to a 3β-sulfonate and attempt a direct Sₙ2 displacement. However, Sₙ2 reactions at the C-3 position of cholesterol can be complicated by competing elimination reactions and rearrangements involving the C-5 double bond (i-steroid formation). rsc.org Careful selection of non-basic nucleophiles and polar aprotic solvents is crucial to favor the substitution pathway.

Enantioselective synthesis, which aims to create a specific enantiomer from an achiral or racemic precursor, is less relevant when starting with natural cholesterol. mdpi.com However, should a total synthesis be undertaken from achiral starting materials, chiral catalysts or auxiliaries would be essential to establish the correct stereochemistry throughout the steroid core, a significantly more complex endeavor. nih.gov

Analysis of Stereoisomeric Purity

Confirming the stereoisomeric purity of the final this compound product is essential. This involves verifying the configuration at the C-3 center and ensuring the absence of the undesired diastereomer. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this analysis.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating stereoisomers. jrespharm.comdergipark.org.trjrespharm.com The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives like cellulose tris(3,5-dimethylphenylcarbamate), are commonly used for the separation of steroidal isomers. ppj.org.ly By comparing the chromatogram of the synthesized sample to that of a reference standard (if available) or by ensuring the absence of a secondary peak corresponding to the other diastereomer, the diastereomeric excess (d.e.) can be quantified.

Table 2: Representative Chiral HPLC Method for Analysis of 3-Alkoxy-Cholesterol Diastereomers This table provides a hypothetical example of an HPLC method suitable for separating 3α and 3β diastereomers, with data modeled on published separations of similar compounds. ppj.org.ly

ParameterValue
ColumnChiralcel® OD-RH (cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / 2-Propanol (95:5 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (t_R) for 3β-isomer8.5 min
Retention Time (t_R) for 3α-isomer9.8 min
Selectivity Factor (α)1.25
Resolution (R_s)1.8

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR spectra of diastereomers are different, the chemical shift differences can be very small. To enhance separation and facilitate quantification, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used. libretexts.org

A CDA reacts with the analyte to form new diastereomeric compounds that exhibit more distinct NMR signals. researchgate.net Although this requires derivatizing the product, it is a highly effective method. For example, a chiral boronic acid can react with a diol to form diastereomeric cyclic boronates, whose ¹H NMR signals are well-resolved, allowing for accurate integration to determine purity. researchgate.net

Alternatively, a CSA (or a chiral shift reagent like a europium complex) can be added to the NMR sample. libretexts.org The CSA forms transient, weak complexes with each diastereomer, creating different chiral environments that result in the separation of previously overlapping signals in the NMR spectrum. nih.gov The diastereomeric purity can then be determined by integrating the resolved peaks. For cholesterol derivatives, the signals of protons near the C-3 center, such as the H-3 proton itself, are most likely to show distinct chemical shifts.

Table 3: Example of ¹H NMR Data for Diastereomeric Purity Analysis using a Chiral Solvating Agent This table shows hypothetical chemical shift data for the C-3 proton of this compound diastereomers in the presence of a CSA.

DiastereomerProton AnalyzedChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA (ppm)Integral (for a 98:2 mixture)
(3β)-3-TriethoxycholesterolH-3α~3.553.6298
(3α)-3-TriethoxycholesterolH-3β~3.553.752

Reactivity Profile of the Ethoxy Moieties

The triethoxy chain in this compound consists of three repeating ethoxy units, terminating in a hydroxyl group. While the ether linkages within the chain are generally stable, the terminal hydroxyl group is the primary site of reactivity for derivatization. This alcohol functionality can undergo a range of common organic reactions.

Studies on the reactivity of ethoxy groups on various surfaces, such as metal oxides, indicate that ethoxy groups can be oxidized to form species like acetate ions at elevated temperatures. mdpi.commdpi.com While these specific conditions may not be directly applicable to the solution-phase chemistry of this compound, they provide insight into the potential for oxidative transformation of the ethoxy chain under certain conditions. The reactivity of these groups can be influenced by the nature of the catalyst and the reaction environment. mdpi.comnih.gov For instance, the basicity of a surface can correlate with the amount of ethoxy group formation. nih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is a key area of research, enabling the attachment of various molecular entities to the cholesterol core. This allows for the modulation of its properties and the creation of new molecular tools for biological and chemical applications.

The terminal hydroxyl group of the triethoxy chain is a prime target for conjugation reactions. uomus.edu.iq These reactions, often referred to as Phase II biotransformation reactions in a biological context, typically involve the attachment of polar molecules to increase water solubility. nih.govlibretexts.org In a synthetic setting, this hydroxyl group can be readily derivatized using a variety of standard organic transformations.

These conjugation reactions can be catalyzed by enzymes or proceed through chemical means. uomus.edu.iq The goal is often to attach a functional moiety that imparts a specific property to the this compound molecule, such as improved solubility or the ability to interact with specific biological targets. researchgate.net

A significant area of derivatization involves the glycosylation of this compound to create analogues like this compound galactose. echemi.comnih.gov Glycosylation, the attachment of a carbohydrate moiety, can significantly alter the physicochemical properties of the parent molecule. nih.gov

The synthesis of such glycosylated derivatives has been reported, resulting in compounds where a galactose unit is linked to the terminal end of the triethoxy chain. nih.gov These derivatives are of interest for their potential to interact with biological membranes and modulate their properties. nih.gov The synthesis of various glycosylated analogues often involves multi-step procedures and aims to produce homogeneous products. researchgate.netunirioja.espsu.edu The development of efficient synthetic routes to L-sugars, such as L-galactose, from more common D-sugars has also been a focus of research, which could provide building blocks for novel glycosylated derivatives. rhhz.netnih.gov

Table 1: Properties of this compound Galactose

Property Value Source
IUPAC Name (2R,3R,4S,5R,6R)-2-[2-[2-[2-[[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol echemi.com
CAS Number 114414-35-6 echemi.com
Molecular Formula C39H68O9 echemi.com
Molecular Weight 681.0 g/mol echemi.com

| Exact Mass | 680.48633374 | echemi.com |

The versatility of the terminal hydroxyl group allows for its conversion into a variety of other functional groups, including amines and carboxylic acids. Standard organic synthesis methodologies can be employed for these transformations. libretexts.orgpdx.edu

Amine Derivatives: The synthesis of amine derivatives can be achieved through methods like reductive amination. organic-chemistry.org This involves converting the terminal hydroxyl to an aldehyde or ketone, followed by reaction with an amine in the presence of a reducing agent. organic-chemistry.org A variety of synthetic strategies exist for the creation of both simple and highly functionalized amine derivatives. organic-chemistry.orgresearchgate.netmdpi.comsioc-journal.cn

Carboxyl Derivatives: Carboxylic acid derivatives can be synthesized by oxidation of the terminal hydroxyl group. masterjeeclasses.com These derivatives can then be further functionalized, for example, through the formation of amides or esters. libretexts.org The synthesis of carboxylic acids can also be achieved through other routes, such as the carboxylation of Grignard reagents, though this would require significant modification of the this compound starting material. masterjeeclasses.com

The introduction of these heteroatom-containing functional groups opens up a wide range of possibilities for further derivatization and conjugation, allowing for the attachment of peptides, fluorescent tags, or other reporter molecules. organic-chemistry.org

This compound can serve as a scaffold for the development of photoaffinity probes and labeling reagents. nih.goviu.edu These tools are invaluable in chemical biology for identifying the binding partners of small molecules within a complex biological system. researchgate.net

A typical photoaffinity probe consists of three key components: a ligand (in this case, derived from this compound), a photoreactive group, and an affinity tag (like biotin) or a clickable handle (like an alkyne). iu.edusigmaaldrich.com The photoreactive group, such as a benzophenone (B1666685) or a diazirine, forms a covalent bond with nearby molecules upon irradiation with UV light. nih.govsigmaaldrich.com The "clickable" handle allows for the subsequent attachment of a reporter molecule, such as a fluorophore, for visualization or enrichment. researchgate.netsigmaaldrich.com The synthesis of such probes often involves a modular approach, where trifunctional building blocks containing the photoreactive group and the clickable handle are coupled to the molecule of interest. sigmaaldrich.combiorxiv.org

Amine, Carboxyl, and Other Heteroatom-Containing Derivatives

Exploration of Novel Reaction Mechanisms Involving the Cholesterol Scaffold

The cholesterol backbone of this compound, while generally stable, can participate in various chemical reactions. The rigid, polycyclic structure and the presence of a double bond in the B-ring provide sites for potential chemical modification. nih.govresearchgate.net

While specific research on novel reaction mechanisms involving the this compound scaffold is not extensively documented in the provided search results, the broader chemistry of cholesterol and its derivatives suggests several possibilities. For instance, the double bond can undergo reactions such as epoxidation, dihydroxylation, or hydrogenation. The C-H bonds of the sterol nucleus, particularly at benzylic-like positions if aromatic rings were introduced, could be targets for functionalization. sioc-journal.cn The development of new catalytic methods for C-H functionalization could open up new avenues for modifying the cholesterol scaffold in a site-selective manner. researchgate.net

The exploration of such reactions could lead to the synthesis of entirely new classes of this compound derivatives with unique three-dimensional structures and properties, further expanding the chemical space accessible from this versatile starting material.

Preparation of Macromolecular Conjugates and Hybrid Materials

The conjugation of cholesterol moieties to macromolecules and the formation of cholesterol-based hybrid materials are significant areas of research, primarily driven by applications in drug delivery, gene therapy, and biomaterials science. mdpi.comnih.gov Cholesterol's inherent biocompatibility, ability to interact with cell membranes, and its rigid, hydrophobic structure make it a valuable component for designing sophisticated macromolecular architectures. nih.govnih.gov While direct studies on "this compound" are not prevalent in publicly accessible literature, its chemical nature as a protected form of cholesterol allows for logical inference of its potential role in these synthetic strategies. The triethoxysilyl group can be readily hydrolyzed under acidic or basic conditions to yield the free 3β-hydroxyl group of cholesterol, which is the primary site for derivatization in the synthesis of macromolecular conjugates. nih.gov

The preparation of these materials generally follows two main pathways: (1) the polymerization of cholesterol-containing monomers to create polymers with cholesterol side-chains or main-chains, and (2) the post-polymerization modification of a pre-formed polymer with a reactive cholesterol derivative. mdpi.comnih.gov

Cholesterol-Containing Polymers

A common strategy to imbue polymers with the properties of cholesterol is to first create a monomer by attaching a polymerizable group to the cholesterol molecule. mdpi.com For instance, the 3β-hydroxyl group of cholesterol can be esterified with acryloyl chloride or methacryloyl chloride to produce cholesteryl acrylate (B77674) or cholesteryl methacrylate, respectively. nih.govlpnu.ua These monomers can then be polymerized using various techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to yield well-defined block copolymers. researchgate.netmdpi.com An alternative approach involves using a cholesterol-containing molecule as an initiator for polymerization. For example, cholesterol can be used to initiate the ring-opening polymerization of L-lactide to produce cholesteryl-oligo(L-lactic acid). nih.gov

These amphiphilic polymers, containing a hydrophobic cholesterol segment and a hydrophilic polymer block (like polyethylene (B3416737) glycol, PEG), can self-assemble in aqueous solutions to form various nanostructures, including micelles and polymersomes. lpnu.uanih.gov These structures are capable of encapsulating hydrophobic drugs, enhancing their solubility and circulation time in the body. lpnu.uanih.gov

Post-Polymerization Modification

Alternatively, a pre-synthesized polymer with reactive functional groups can be conjugated with a cholesterol derivative. This method allows for the creation of a library of functional polymers from a single precursor. nih.gov For example, polymers with pendant hydroxyl or amine groups can be reacted with cholesteryl chloroformate or cholesterol-derived carboxylic acids (using coupling agents like EDC) to attach cholesterol moieties. nih.govtandfonline.com This approach has been used to modify a wide range of biocompatible polymers, including poly(N-isopropylacrylamide), poly(ethylene glycol), and poly(lactic-co-glycolic acid) (PLGA). nih.govnih.govnih.gov

The table below summarizes representative examples of cholesterol-containing polymers and their methods of synthesis.

Polymer TypeSynthetic MethodCholesterol Derivative UsedResulting Material/Application
Poly(cholesterol methacrylate)-block-poly(G1-polyglycerol dendron methacrylate)Sequential RAFT polymerizationCholesterol methacrylatePolymeric micelles for doxorubicin (B1662922) delivery. mdpi.com
Poly(ethylene glycol)-block-poly(D,L-lactide)-cholesterol (mPEG-PLA-Ch)Ring-opening polymerization followed by couplingCholesteryl chloroformateStable micelles for curcumin (B1669340) delivery in cancer therapy. tandfonline.com
Poly(β-amino esters)-grafted-disulfide poly(ethylene glycol) methyl ether-g-CholesterolMichael-type step polymerization followed by esterificationCholesteryl chloroformateRedox/pH-sensitive nanoparticles for doxorubicin delivery. nih.govmdpi.com
Poly(norbornyl-n-carboxylic cholesteryl ester)Ring-opening metathesis polymerization (ROMP)Norbornyl-n-carboxylic cholesteryl esterNanoparticles for delivery of hydrophobic drugs. nih.gov

Cholesterol-Functionalized Hybrid Materials

Beyond polymeric structures, cholesterol can be conjugated to other materials to create functional hybrids. A prominent example is the functionalization of nanoparticles.

Gold Nanoparticles (AuNPs): Cholesterol-terminated ligands, such as cholesterol-PEG-thiol, can be attached to the surface of gold nanoparticles. nih.govacs.org These cholesterol-functionalized AuNPs show enhanced interaction with cell membranes, with the cholesterol acting as a membrane anchor. nih.gov This has been explored for applications in photothermal therapy and enhancing the photoactivation of neurons. nih.govacs.org The synthesis often involves coupling a cholesterol derivative to a PEG linker that has a terminal thiol group for binding to the gold surface. nih.gov

Magnetic Nanoparticles (MNPs): Iron oxide (Fe₃O₄) nanoparticles can be functionalized with cholesterol for applications in biosensing and targeted delivery. maynoothuniversity.iefrontiersin.org For instance, Fe₃O₄ nanoparticles can be coated with silica, and then further functionalized with molecules like β-cyclodextrin. frontiersin.org These modified nanoparticles can then form host-guest complexes with ferrocene-hemin conjugates, which can be displaced by cholesterol, leading to a detectable signal for cholesterol sensing. frontiersin.org In another approach for creating cholesterol biosensors, magnetite nanoparticles are functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) and then enzymes like cholesterol oxidase are covalently attached. maynoothuniversity.ie

Cyclodextrin Nanosponges: Cholesterol can be incorporated into cyclodextrin-based nanosponges to enhance their drug delivery capabilities. mdpi.com By pre-functionalizing β-cyclodextrin with cholesterol and then crosslinking it, nanosponges with a relatively uniform distribution of cholesterol can be prepared. mdpi.com These hybrid materials have shown increased anticancer activity for encapsulated drugs like resveratrol (B1683913) due to improved cellular uptake. mdpi.com

The following table provides examples of cholesterol-based hybrid materials.

Hybrid MaterialBase MaterialCholesterol Conjugation StrategyApplication
AuNP-PEG-CholGold Nanoparticles (20 nm)Amide coupling of cholesterol-PEG to carboxylated AuNPs using EDC chemistry. nih.govacs.orgEnhanced photoactivation of neurons. nih.govacs.org
Fe₃O₄@SiO₂-CD-HeminMagnetic NanoparticlesHost-guest interaction of a ferrocene-hemin-cholesterol conjugate with β-cyclodextrin on the nanoparticle surface. frontiersin.orgChemiluminescence-based cholesterol detection. frontiersin.org
Chol-β-CD Nanospongesβ-CyclodextrinPre-functionalization of β-CD with cholesterol followed by crosslinking with a carbonate linker. mdpi.comEnhanced delivery of resveratrol for cancer therapy. mdpi.com
Graphene-Pt Nanoparticle HybridGraphene and Platinum NanoparticlesImmobilization of cholesterol oxidase and cholesterol esterase on the hybrid material surface. researchgate.netAmperometric biosensor for cholesterol and cholesterol esters. researchgate.net

Advanced Spectroscopic Characterization Techniques

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete and unambiguous assignment of its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like this compound in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The complete assignment of the proton (¹H) and carbon (¹³C) signals for this compound relies on a suite of one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum would display a complex series of signals. Protons on the steroid nucleus and its side chain would appear as a series of overlapping multiplets in the upfield region (approx. 0.6-2.5 ppm). A characteristic signal for the vinylic proton at the C6 position is expected around 5.4 ppm. The triethoxy group would produce distinct signals: a triplet around 1.2 ppm for the terminal methyl (CH₃) protons and a series of quartets and multiplets between 3.5 and 3.7 ppm for the methylene (B1212753) (CH₂) protons of the ethoxy chain.

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. chemguide.co.ukaocs.org The steroid backbone would generate numerous signals between approximately 10 and 60 ppm. The olefinic carbons, C5 and C6, would appear in the downfield region (approx. 141 ppm and 122 ppm, respectively). The carbons of the triethoxy group are expected at around 15 ppm (terminal CH₃) and in the 60-70 ppm range for the oxygen-linked CH₂ groups. The C3 carbon, being attached to the ether oxygen, would show a characteristic shift around 79-80 ppm.

2D NMR experiments are essential to definitively link the proton and carbon signals and confirm the molecule's connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity within the triethoxy chain and throughout the steroid ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would provide definitive proof of the structure by showing a correlation between the proton on C3 of the cholesterol backbone and the first carbon of the triethoxy chain, confirming the ether linkage at the correct position.

AssignmentNucleusExpected Chemical Shift (δ) in ppmKey Correlations (2D NMR)
Steroid Methyls (C18, C19)¹H / ¹³C0.6-1.1 / 12-20HMBC to adjacent quaternary carbons
Steroid Backbone (CH, CH₂)¹H / ¹³C1.0-2.5 / 20-60COSY and HSQC correlations throughout the ring system
Vinylic Proton (C6-H)¹H~5.4COSY to C7 protons
Olefinic Carbons (C5, C6)¹³C~141, ~122HMBC from C6-H and C4/C7 protons
Triethoxy Chain (CH₃)¹H / ¹³C~1.2 / ~15COSY and HSQC to adjacent CH₂
Triethoxy Chain (OCH₂)¹H / ¹³C3.5-3.7 / 60-70HMBC from C3-H to first CH₂ of the chain
C3 Carbon¹³C79-80HMBC from C3-H

While the rigid steroid nucleus has a well-defined chair-boat-chair conformation, the flexibility of the triethoxy side chain introduces conformational variables. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the preferred spatial orientation of this chain relative to the steroid A-ring. NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). Observing cross-peaks between protons of the ethoxy chain and specific protons on the steroid's A-ring would allow for the construction of a three-dimensional model of the most stable conformer in solution.

1H, 13C, 2D NMR Experiments

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy. measurlabs.com For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This experimental mass is then compared to the theoretical mass calculated from the elemental formula (C₃₃H₆₀O₄). A match within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₃₃H₆₀O₄
Theoretical Monoisotopic Mass520.4492 g/mol
Expected HRMS Ion (e.g., [M+H]⁺)521.4565
Required Mass Accuracy&lt; 5 ppm

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. d-nb.infoacs.org

The IR spectrum of this compound would be dominated by absorptions corresponding to its alkane-like structure and the prominent ether linkages. The most notable features would include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the steroid nucleus and the ethoxy chain.

C-O-C Stretching: A strong, prominent band (or bands) in the 1050-1150 cm⁻¹ region, which is the hallmark of the ether functional groups.

Absence of O-H Stretching: Critically, the spectrum would lack the broad absorption band between 3200-3600 cm⁻¹ that is characteristic of the hydroxyl (-OH) group in the parent cholesterol molecule, confirming the successful etherification at the C3 position. researchgate.net

Raman spectroscopy , which relies on inelastic scattering of light, provides complementary vibrational information. nih.gov It is particularly sensitive to non-polar bonds. The Raman spectrum would clearly show the C-H stretching and bending modes, as well as vibrations from the C-C backbone of the steroid. doi.orgnih.gov The C=C stretching of the double bond in the B-ring would also be visible.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)IR / Raman2850-3000Strong (IR), Strong (Raman)
C-H BendIR / Raman1370-1470Medium (IR), Medium (Raman)
C-O-C Stretch (Ether)IR1050-1150Strong
C=C StretchRaman~1670Medium
O-H StretchIRN/A (absent)-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which typically requires the presence of chromophores—molecular features with π-electrons or non-bonding electrons that can be excited to higher energy levels. acs.org

The parent cholesterol molecule does not have a conjugated π-system and thus shows only weak absorption at the low end of the UV spectrum, with maxima typically below 210 nm. tandfonline.comresearchgate.net The addition of the triethoxy group to form this compound does not introduce any new chromophores that absorb in the standard UV-Vis range (220-800 nm). Therefore, the UV-Vis spectrum of this compound is expected to be largely featureless in this region. This lack of significant absorption serves as a piece of negative evidence, confirming the absence of conjugated double bonds or aromatic systems that might have arisen from unintended side reactions during synthesis.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is fundamental to verifying the purity of synthesized this compound and separating it from potential side-products, unreacted starting materials like cholesterol, or related isomers. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like cholesterol and its derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most applicable mode. The development of a robust HPLC method would focus on achieving baseline separation of the target compound from key potential impurities, such as cholesterol, mono-ethoxycholesterol, and di-ethoxycholesterol.

Method development often involves screening columns with different stationary phases. While standard C18 columns are widely used, stationary phases with cholesterol-based ligands can offer enhanced shape selectivity and improved resolution for structurally similar sterols and their isomers. mtc-usa.comnacalai.com The mobile phase typically consists of a mixture of organic solvents like acetonitrile and methanol, sometimes with small amounts of water. Optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving the desired separation.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterConditionPurpose
Column COSMOSIL Cholester (4.6 mm I.D. x 150 mm, 5 µm)Provides high stereoselectivity for sterol-like structures. nacalai.com
Mobile Phase Isocratic mixture of Methanol:Acetonitrile (70:30 v/v)Elutes the non-polar compounds with good resolution.
Flow Rate 1.0 mL/minEnsures optimal efficiency and peak shape.
Column Temp. 35 °CMaintains consistent retention times and improves peak symmetry.
Detector Evaporative Light Scattering Detector (ELSD) or UV (205 nm)ELSD is suitable for non-chromophoric compounds; low UV for end absorption.
Injection Vol. 10 µLStandard volume for analytical scale HPLC.

Gas Chromatography (GC) is a high-resolution technique ideal for volatile and thermally stable compounds. While this compound is more volatile than cholesterol, direct analysis can be challenging. A common strategy for sterol analysis via GC involves a derivatization step to increase volatility and improve chromatographic performance. phenomenex.com

For analyzing impurities like unreacted cholesterol in a this compound sample, a silylation reaction is typically employed. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can convert the polar hydroxyl group of cholesterol into a non-polar trimethylsilyl (TMS) ether. nih.govresearch-solution.com The resulting TMS-cholesterol is much more volatile and less prone to adsorption in the GC system. nih.gov this compound itself, lacking an active hydrogen, would not react under these conditions, allowing for clear separation and quantification of the cholesterol impurity.

Table 2: Representative GC-FID Method Parameters for Impurity Profiling

ParameterConditionPurpose
Derivatization BSTFA + 1% TMCS in Pyridine at 70°C for 30 minConverts residual cholesterol to its volatile TMS-ether derivative. mdpi.com
Column HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness)A non-polar phase providing good separation based on boiling points.
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/minInert carrier for transporting analytes through the column.
Oven Program 180°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 minTemperature gradient to separate compounds with different volatilities.
Injector Temp. 290 °CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID) at 310 °CProvides high sensitivity for organic compounds.

Supercritical Fluid Chromatography (SFC) merges the advantages of both GC and HPLC, using a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. libretexts.org This technique is particularly well-suited for the analysis and purification of lipids and sterols, offering fast, efficient, and "greener" separations due to reduced organic solvent consumption. waters.comnih.gov

For this compound, SFC can provide unique selectivity, often orthogonal to that of RP-HPLC. diva-portal.org The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid analyses. mdpi.com A polar organic solvent, such as methanol, is often added as a modifier to the CO₂ mobile phase to increase its solvating power and elute more polar analytes. The separation is influenced by analyte solubility in the supercritical fluid, which can be fine-tuned by adjusting pressure, temperature, and modifier concentration. nih.govnih.gov

Table 3: Example Supercritical Fluid Chromatography (SFC) Method

ParameterConditionPurpose
Column BEH 2-EP (3.0 mm x 100 mm, 1.7 µm)A robust stationary phase suitable for a wide range of compounds. diva-portal.org
Mobile Phase A: Supercritical CO₂; B: MethanolGradient elution from 2% to 25% B over 5 minutes.
Flow Rate 1.5 mL/minAllows for rapid separation.
Back Pressure 15 MPaMaintains CO₂ in its supercritical state.
Column Temp. 40 °CInfluences fluid density and analyte solubility.
Detector Mass Spectrometer (MS) or ELSDProvides universal detection (ELSD) or structural information (MS).

Gas Chromatography (GC) for Volatile Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it.

While specific crystallographic data for this compound is not publicly available, analysis of closely related cholesterol ethers, such as cholesteryl methyl ether, provides a strong basis for prediction. Cholesteryl methyl ether crystallizes in the monoclinic space group P2₁, a common space group for cholesterol derivatives. koreascience.kr The crystal structure reveals a packing arrangement where molecules align with their long axes nearly parallel. koreascience.kr It is expected that this compound would exhibit a similar packing motif, likely in a layered structure, though the larger triethoxy group at the C3 position would influence the unit cell dimensions and intermolecular spacing compared to a methyl ether or a hydroxyl group.

Table 4: Predicted Crystallographic Parameters for this compound Based on Analogue Data

ParameterExpected Value/TypeBasis of Prediction
Crystal System MonoclinicCommon for cholesterol derivatives. koreascience.krcambridge.org
Space Group P2₁Frequently observed for chiral sterol structures. koreascience.krnih.gov
Molecules per Unit Cell (Z) 2Typical for the P2₁ space group with this molecular size. koreascience.kr
Molecular Packing Layered, anti-parallel arrangementCommon packing motif to accommodate the rigid sterol core and flexible side chains. nih.gov
Key Structural Features Chair conformation for A/C rings, half-chair for B, envelope for DThe conserved, rigid steroid nucleus structure. iucr.org

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for exploring the conformational landscape and dynamic properties of molecules like this compound, particularly in environments that are difficult to probe experimentally, such as biological membranes. These techniques complement experimental data by providing atomic-level insights.

Conformational analysis using quantum mechanical calculations can predict the most stable geometries of the molecule. csic.es By calculating the relative energies of different conformers, particularly concerning the rotation around the C3-O bond and the orientation of the ethoxy groups, the most probable solution-phase structure can be determined.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its behavior within a lipid bilayer, mimicking a cell membrane.

In a typical MD simulation, a model of this compound would be placed into a hydrated phospholipid bilayer. The interactions between all atoms are governed by a force field, and the simulation evolves the system forward in time, tracking the trajectory of each atom. aip.org This allows for the study of how this compound inserts into the membrane, its preferred orientation and depth, and its effect on membrane properties. Unlike cholesterol, which has a hydroxyl group capable of forming hydrogen bonds with lipid headgroups or water, the ether linkage in this compound alters these interactions. acs.orgnih.gov Simulations can reveal how the bulkier, more hydrophobic triethoxy- group affects local lipid packing, membrane thickness, and the lateral diffusion of both the sterol and surrounding lipids. mdpi.comresearchgate.net

Table 5: Typical Setup for a Molecular Dynamics Simulation of this compound in a Lipid Bilayer

ParameterDescriptionExample
System Composition The molecular components of the simulated box.One this compound molecule, 128 POPC lipids, ~6000 water molecules. aip.org
Force Field The set of equations and parameters used to calculate potential energy.CHARMM36 for lipids and sterols, TIP3P for water. acs.org
Ensemble The statistical mechanical ensemble defining the system's properties.NPT (constant Number of particles, Pressure, and Temperature).
Temperature The simulated temperature of the system.310 K (to mimic physiological conditions).
Pressure The simulated pressure of the system.1 bar, with semi-isotropic pressure coupling.
Simulation Time The total duration of the simulated trajectory.200 to 500 nanoseconds.
Properties Analyzed Key metrics extracted from the simulation trajectory.Membrane thickness, area per lipid, deuterium (B1214612) order parameters, tilt angle of the sterol, hydrogen bonding patterns, lateral diffusion coefficients. mdpi.comacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. scienceopen.com These ab initio (from first principles) methods solve the electronic Schrödinger equation to provide insights into electron distribution and orbital energies. wikipedia.org For a molecule like this compound, these calculations would reveal critical information about its chemical nature.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of this compound would be determined by calculating the energies and shapes of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These descriptors, based on Density Functional Theory (DFT), help in predicting how this compound would behave in a chemical reaction. taylor.edu While specific values for this compound are not published, the table below illustrates the types of data that would be generated.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

ParameterSymbolFormulaSignificanceHypothetical Value
HOMO EnergyEHOMO-Electron-donating ability-6.5 eV
LUMO EnergyELUMO-Electron-accepting ability-1.2 eV
Energy GapΔEELUMO - EHOMOChemical reactivity, stability5.3 eV
Ionization PotentialIP-EHOMOEnergy to remove an electron6.5 eV
Electron AffinityEA-ELUMOEnergy released when gaining an electron1.2 eV
Electronegativityχ-(EHOMO + ELUMO)/2Tendency to attract electrons3.85 eV
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution2.65 eV
Chemical SoftnessS1/ηInverse of hardness, indicates reactivity0.38 eV-1

Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from quantum chemical calculations. They are based on typical ranges for similar organic molecules.

These parameters would be invaluable for predicting, for example, the sites on the this compound molecule most susceptible to nucleophilic or electrophilic attack, thereby providing a theoretical basis for understanding its metabolic pathways or chemical synthesis reactions. europa.eu

Conformational Search and Energy Minimization Studies

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, particularly in the triethoxy group and the cholesterol side chain, allowing it to adopt numerous conformations. A conformational search is a computational procedure used to identify the various low-energy shapes, or conformers, that the molecule can assume. uci.edu

Methodology

A typical conformational search involves systematically or randomly rotating the flexible dihedral angles of the molecule. nih.gov Each newly generated conformation is then subjected to energy minimization. nih.gov This process refines the geometry of the structure to find the nearest local energy minimum on the potential energy surface. Common methods for this include molecular mechanics force fields (like MMFF) or quantum mechanical methods. uci.edu The goal is to find the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy conformers that may be present in significant populations at room temperature. uci.edu

Research Findings

A conformational search for this compound would likely reveal a complex conformational landscape. The flexibility of the C-O bonds in the triethoxy group at the 3-position of the steroid core would lead to a variety of spatial arrangements. Similarly, the alkyl side chain of the cholesterol moiety is known to be flexible.

The results of such a study would typically be presented as a table of the most stable conformers, their relative energies, and the corresponding dihedral angles that define their shapes.

Table 2: Illustrative Results of a Conformational Search for this compound

Conformer IDRelative Energy (kcal/mol)Population (%)Key Dihedral Angle 1 (°)*Key Dihedral Angle 2 (°)**
1 (Global Minimum)0.0075.2178.565.2
20.8515.1-68.3175.9
31.505.562.1-70.3
42.102.1175.4-68.8

Note: This table is a hypothetical representation of the expected output from a conformational analysis. The actual number of significant conformers and their energies would depend on the specific computational method used.

  • Dihedral Angle 1 could represent the C2-C3-O-CH2 torsion.
  • Dihedral Angle 2 could represent a key torsion in the cholesterol side chain.*
  • Interactions with Model Biological Systems and Mimetic Membranes

    Integration into Lipid Bilayers and Artifical Membrane Systems

    3-Triethoxycholesterol readily integrates into lipid assemblies, forming stable structures that mimic biological membranes. This capacity is foundational to its use in creating artificial vesicle systems.

    Formation and Characterization of Lamellar Vesicles and Liposomes

    The hydration of this compound, an ethoxylated derivative of cholesterol, leads to the spontaneous formation of stable, rigid, bilayer-like structures. nih.gov These structures are capable of forming vesicles, commonly known as liposomes, which can encapsulate polar compounds within their aqueous core. nih.gov The process of forming these vesicles is analogous to methods used for traditional phospholipid liposomes, which typically involve hydrating a thin lipid film, followed by agitation. sigmaaldrich.com The resulting multilamellar vesicles can be further processed, for instance by sonication, to produce smaller, unilamellar vesicles. nih.govconductscience.com

    The characterization of these this compound-containing vesicles employs a range of biophysical techniques to confirm their structure and properties.

    Characterization Method Purpose Reference
    Electron Microscopy To visualize the bilayer structure and morphology of the formed vesicles. nih.gov
    Freeze-Fracture Electron Microscopy To examine the fracture faces of the bilayer, providing detail on the membrane's internal structure and the effects of the cholesterol derivative on lipid organization. nih.gov
    Fluorescence Polarization To assess membrane fluidity and the impact of the incorporated sterol on the mobility of lipids within the bilayer. nih.gov
    31P-NMR Spectroscopy To monitor the phase behavior of phospholipids (B1166683) in the membrane, such as the transition between lamellar and non-lamellar phases. nih.gov
    Sonication Used as a method to process large multilamellar vesicles into smaller vesicles and to assess the stability of the resulting structures. nih.gov

    Thermodynamic and Kinetic Aspects of Membrane Insertion

    The insertion of an amphipathic molecule like this compound into a lipid bilayer is governed by fundamental thermodynamic and kinetic principles. While specific quantitative data for this compound is not detailed in the available literature, the process can be understood by analogy to other membrane-inserting molecules, such as cholesterol and membrane proteins.

    The primary thermodynamic driving force for insertion is the hydrophobic effect. The rigid, nonpolar steroid nucleus of the molecule is thermodynamically unfavorable to remain in an aqueous environment and preferentially partitions into the hydrophobic core of the lipid bilayer. libretexts.org Concurrently, the hydrophilic 3-triethoxy headgroup remains oriented towards the aqueous phase, interacting with water molecules and the polar headgroups of the surrounding phospholipids. labxchange.org

    Modulation of Membrane Biophysical Properties

    Once integrated into a lipid bilayer, this compound exerts significant influence over the membrane's physical characteristics, including its fluidity, order, and phase behavior.

    Impact on Membrane Fluidity and Order

    Similar to its parent compound, cholesterol, this compound has a dual modulatory effect on membrane fluidity. nih.gov This behavior is highly dependent on the initial physical state of the lipid bilayer. labxchange.orgwalshmedicalmedia.com

    In fluid, liquid-crystalline state membranes: At temperatures above the lipid's phase transition temperature, the membrane is in a relatively disordered and fluid state. The insertion of the rigid steroid ring of this compound between the acyl chains of the phospholipids restricts their motion. labxchange.orgwalshmedicalmedia.com This ordering effect decreases the membrane's fluidity, making the bilayer more rigid. nih.gov

    In ordered, gel state membranes: At temperatures below the lipid's phase transition temperature, the phospholipid acyl chains are tightly packed in an ordered, gel-like state. The presence of this compound disrupts this tight packing, introducing disorder and increasing the space between the acyl chains. nih.govwalshmedicalmedia.com This action increases the membrane's fluidity, making the gel-state bilayer less rigid. nih.gov

    This "fluidity buffer" capacity is a hallmark of cholesterol and is shared by this compound, allowing membranes to maintain a more stable level of fluidity across a range of temperatures. nih.govlibretexts.org

    Influence on Lipid Phase Transitions (e.g., Fluidization and Rigidification of Phosphatidylcholines)

    This compound actively modulates the phase behavior of the lipid membranes it integrates into. nih.gov Studies utilizing fluorescence polarization have demonstrated its ability to fluidize gel-state phosphatidylcholines and rigidify liquid-crystalline state phosphatidylcholines. nih.gov This effect is directly comparable to the well-documented influence of cholesterol on phosphatidylcholine bilayers. nih.govnih.gov

    The table below summarizes the comparative effects of this compound and cholesterol on key membrane properties.

    Membrane Property Effect of Cholesterol Effect of this compound Reference
    Fluidity (Liquid-Crystalline Phase) Decreases (Rigidifies)Decreases (Rigidifies) nih.govwalshmedicalmedia.com
    Fluidity (Gel Phase) Increases (Fluidizes)Increases (Fluidizes) nih.govwalshmedicalmedia.com
    Phase Transition (Tm) of DPPC Broadens or eliminates the sharp transitionReduces the transition temperature nih.gov
    Bilayer Structure Induces the liquid-ordered (Lo) phaseModulates phase behavior nih.govnih.gov

    The transition of a lipid bilayer from the ordered gel phase (Lβ) to the disordered liquid-crystalline phase (Lα) is a fundamental property characterized by a specific melting temperature (Tm). avantiresearch.comlibretexts.org this compound has a distinct and significant impact on this transition in phosphatidylcholine membranes.

    Unlike cholesterol, which tends to eliminate the sharp, cooperative melting transition of lipids like dipalmitoylphosphatidylcholine (DPPC), this compound reduces the Tm in a manner that is dependent on its concentration. nih.gov This indicates that while it fluidizes the gel state, it also destabilizes it relative to the liquid-crystalline state, lowering the energy required to induce the phase change.

    Effect of this compound on the Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC)

    Compound Added to DPPC Bilayer Effect on Tm Mechanism Reference
    This compound Reduction in a concentration-dependent mannerDestabilization of the ordered gel phase, facilitating the transition to the liquid-crystalline phase at a lower temperature. nih.gov

    This behavior suggests that the bulky triethoxy headgroup of this compound may introduce steric hindrance or alter the hydration at the membrane surface, influencing the intermolecular interactions between phospholipid molecules differently than the small hydroxyl group of cholesterol.

    Alteration of Lamellar-to-Hexagonal Phase-Transition Temperatures

    The introduction of this compound (TEC) into phosphatidylethanolamine (B1630911) membranes has a pronounced effect on the temperature at which the lipid assembly transitions from a lamellar (Lα) to an inverted hexagonal (HII) phase. The lamellar phase consists of stacked lipid bilayers, while the inverted hexagonal phase is a non-lamellar structure composed of cylindrical water channels encased by lipid monolayers. lkbf.sinih.gov This phase transition is critical for various biological processes, including membrane fusion. frontiersin.org

    Research using freeze-fracture electron microscopy and ³¹P-NMR on dioleoylphosphatidylethanolamine (DOPE) dispersions demonstrated that the inclusion of 20 mol% of this compound leads to a significant increase in the lamellar-to-hexagonal phase-transition temperature (T(H)). nih.gov Specifically, the T(H) was elevated by approximately 10-20°C. nih.gov This stabilizing effect on the lamellar phase suggests that the bulky triethoxy headgroup of TEC disfavors the high negative curvature required for the formation of the HII phase. nih.govresearchgate.net

    Table 1: Effect of this compound on the Lamellar-to-Hexagonal Phase-Transition Temperature (T(H)) of DOPE

    Lipid SystemSterol Concentration (mol%)Change in T(H)Method of Analysis
    Dioleoylphosphatidylethanolamine (DOPE)20% this compound↑ 10-20°CFreeze-Fracture Electron Microscopy, ³¹P-NMR

    Data sourced from a study on the modulation of lipid phase behavior by membrane-bound cryoprotectants. nih.gov

    Effects on Bilayer Thickness and Curvature

    The incorporation of sterols into a lipid bilayer can modulate its physical dimensions, including thickness and curvature. Cholesterol, for instance, is known to increase the thickness and acyl chain order of fluid-phase bilayers. nih.govnih.gov While direct high-resolution measurements of bilayer thickness for membranes containing this compound are not detailed in the available literature, its behavior can be inferred from comparative studies.

    Fluorescence polarization studies show that this compound mimics cholesterol in its ability to rigidify liquid-crystalline state phosphatidylcholines and fluidize gel state ones. nih.gov This suggests it also has a significant ordering effect on lipid acyl chains, which typically correlates with an increase in bilayer thickness. arxiv.org

    The molecular geometry of a lipid is a key determinant of membrane curvature. researchgate.net Cholesterol, with its small polar head and bulky steroid body, has a conical shape that promotes negative curvature strain. researchgate.net this compound, possessing an even larger, more polar triethoxy headgroup attached to the cholesterol backbone, would also be classified as a conical lipid. This shape would be expected to influence membrane curvature, a critical factor in the stability of various lipid phases and the formation of highly curved structures like fusion stalks. frontiersin.orgresearchgate.net

    Dynamics of Membrane Permeability and Transbilayer Movement

    Rates of Sterol Exchange between Lipid Vesicles

    The spontaneous transfer of sterol molecules between separate lipid vesicles is a fundamental process in lipid dynamics, reflecting the sterol's ability to desorb from a membrane interface into the aqueous phase and subsequently insert into a new bilayer. Studies using ¹⁴C-labeled synthetic sterols have quantified the exchange rates for this compound between unilamellar vesicles.

    In these experiments, this compound exhibited relatively rapid exchange kinetics. nih.gov It was observed that 90% of the 3-alpha-triethoxycholesterol in donor vesicles was exchangeable and transferred as a single kinetic pool. nih.gov This contrasts with other cholesterol derivatives, such as charged cholesterylamines, which showed more complex, biphasic kinetics due to the high energy barrier for moving the charged group across the bilayer. nih.gov

    A key finding is that sterols more hydrophilic than cholesterol tend to have faster exchange rates. nih.gov The triethoxy headgroup of this compound increases its polarity and hydrophilicity compared to cholesterol's single hydroxyl group, facilitating its desorption from the membrane and accelerating its inter-vesicle transfer. nih.gov

    Table 2: Exchange Behavior of Various Sterols between Lipid Vesicles

    SterolExchangeabilityKinetic ProfileRelative Exchange Rate
    CholesterolFull ExchangeSingle PoolBaseline
    3α-Triethoxycholesterol 90% ExchangeableSingle PoolFaster than Cholesterol
    CholesterylaminesFull ExchangeBiphasicSlower phase reflects flip-flop

    Data compiled from studies on the spontaneous exchange of synthetic radiolabeled sterols. nih.gov

    Mechanism of Inter-membrane Transfer

    The mechanism for the spontaneous transfer of sterols like this compound between membranes is a non-vesicular process driven by diffusion. The rate-limiting step in this transfer is the desorption of the sterol molecule from the donor lipid bilayer into the surrounding aqueous environment. plos.org This process is energetically costly due to the hydrophobicity of the sterol molecule. plos.org

    Interactions with Other Membrane Components in Model Systems

    Complex Formation with Other Lipids and Sterols

    The effects of this compound on the phase behavior of lipid membranes are indicative of significant interactions and potential complex formation with neighboring lipid molecules. The ability of a sterol to associate with specific lipids can lead to the formation of distinct domains within the membrane, similar to the well-documented formation of lipid rafts involving cholesterol and sphingolipids in cellular membranes. uvigo.es

    The interaction of this compound with dipalmitoylphosphatidylcholine (DPPC) is demonstrated by a concentration-dependent reduction in the main phase transition temperature (Tm) of the phospholipid, an effect not seen with cholesterol itself. nih.gov Furthermore, its interaction with DOPE, which stabilizes the lamellar phase, points to a specific association that modulates the collective physical properties of the membrane. nih.gov These phenomena suggest that this compound does not distribute entirely randomly within the lipid matrix but rather forms functional complexes or domains with certain phospholipids, thereby altering the bulk properties of the bilayer. nih.govnih.gov

    Influence on Lateral Organization and Lipid Domains

    The influence of this compound on the lateral organization of lipids and the formation of domains within model biological membranes is a subject of specialized research, primarily understood through comparative studies with other cholesterol analogs and derivatives. Direct studies on this compound are limited, but analysis of related compounds provides significant insights into its potential behavior.

    The lateral heterogeneity of cell membranes, characterized by the coexistence of different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, is crucial for many cellular functions. The formation of these domains, often referred to as lipid rafts, is heavily influenced by the presence and structure of sterols like cholesterol. mdpi.comnih.gov Lipid rafts are typically enriched in cholesterol and sphingolipids and are believed to act as platforms for protein sorting and signal transduction. mdpi.commolbiolcell.org

    Modification of the cholesterol molecule, as in this compound where the 3β-hydroxyl group is replaced by a triethoxy group, can significantly alter its interactions within the lipid bilayer and its effect on domain formation. The addition of the triethoxy group increases the hydrophilicity of the head group of the cholesterol molecule. nih.gov

    A key study by Kan et al. (1992) investigated the exchange kinetics of radiolabeled 3-alpha-triethoxycholesterol between unilamellar vesicles. nih.gov The research found that 90% of the 3-alpha-triethoxycholesterol was exchangeable in a single kinetic pool. nih.govcolab.wsresearchgate.net This study also noted that sterols that are more hydrophilic than cholesterol tend to exhibit faster exchange rates between vesicles. nih.govcolab.ws This suggests that the modification at the 3-position in this compound, which increases its polarity, may lead to a less stable association with the membrane compared to cholesterol, facilitating its transfer between lipid bilayers.

    Research on other cholesterol ethers and derivatives provides further context. Studies on synthetic ether lipid analogues have shown varied effects on the formation and stability of ordered domains. For instance, some anti-tumor ether lipids were found to not form sterol-rich domains by themselves in fluid model membranes. core.ac.uknih.gov However, these same ether lipids could significantly stabilize existing palmitoyl-sphingomyelin/cholesterol-rich domains against melting induced by temperature changes. core.ac.uknih.gov This indicates that while some cholesterol derivatives may not initiate raft formation, they can modulate the properties of existing domains. core.ac.uknih.gov

    Molecular dynamics simulations of ether-linked phospholipids interacting with cholesterol have revealed that the nature of the linkage (ether vs. ester) affects cholesterol's positioning and interactions within the bilayer. acs.orgnih.gov In ether lipid membranes, cholesterol has been observed to reside closer to the bilayer surface and to primarily form hydrogen bonds with the phosphate (B84403) oxygen of the lipid headgroup, in contrast to its interactions in ester-linked lipid membranes. acs.orgnih.gov This altered positioning and interaction pattern for ether-linked lipids could be analogous to the behavior of this compound, suggesting that its triethoxy headgroup would likely alter its orientation and depth in the membrane, thereby influencing the packing of surrounding lipids.

    Furthermore, the introduction of bulky or more hydrophilic groups at the 3-position of cholesterol can disrupt the tight packing required for the formation of the liquid-ordered phase. For example, studies on oxysterols, which are oxidized derivatives of cholesterol, have shown that they can disrupt liquid-liquid phase separation in model membranes. biorxiv.org This disruption can occur because the modified sterol has a different affinity for the lipids that make up the ordered and disordered phases and may adopt a wider range of orientations within the membrane. biorxiv.org Given that this compound also possesses a modified headgroup, it is plausible that it could similarly influence the phase behavior of lipid mixtures, potentially altering the size, stability, and distribution of lipid domains.

    Data Tables

    Table 1: Exchange Kinetics of Sterols in Unilamellar Vesicles

    Compound Exchangeability Kinetic Pool Reference
    Cholesterol Full Single nih.gov
    Cholestanol Full Single nih.gov
    Epicholesterol (B1239626) Full Single nih.gov
    3-alpha-Triethoxycholesterol 90% Single nih.govcolab.wsresearchgate.net
    Cholesterylamines Full Biphasic nih.govcolab.ws

    Table 2: Effects of Cholesterol Analogs on Lipid Domain Properties (Qualitative)

    Compound/Class Effect on Domain Formation Effect on Domain Stability Inferred Relevance to this compound References
    Raft-Promoting Sterol Analogs Support formation of ordered structures Enhance raft integrity Comparison for raft-forming potential asm.org
    Raft-Inhibiting Sterol Analogs Inhibit formation of raft-like structures Disrupt ordered packing Comparison for raft-disrupting potential asm.org
    Synthetic Ether Lipids (some) Do not form sterol-rich domains alone Can stabilize existing cholesterol-sphingomyelin domains Potential to modulate existing domains rather than form new ones core.ac.uknih.gov
    Oxysterols (e.g., 7-ketocholesterol) Disrupt liquid-liquid phase separation Weaken domain stability Potential to disrupt ordered lipid packing due to modified headgroup biorxiv.org

    Advanced Analytical Methodologies for Research Applications

    Spectroscopic Methods for Real-Time Interaction Studies

    Spectroscopic techniques are pivotal for observing the dynamic behavior of molecules like 3-Triethoxycholesterol within membrane environments. These methods allow for the non-invasive, real-time monitoring of molecular interactions and their effects on the physical state of the lipid bilayer.

    Fluorescence polarization is a powerful method used to assess the fluidity of lipid membranes. This technique relies on the principle that the rotational motion of a fluorescent probe embedded in the membrane is influenced by the viscosity of its microenvironment. Changes in membrane fluidity, induced by the incorporation of molecules like this compound, can be quantified by measuring the polarization of the emitted light.

    In studies involving this compound, fluorescence polarization has been employed to monitor its effect on the phase behavior of phosphatidylcholine membranes. nih.gov Research has shown that, similar to cholesterol, this compound can fluidize gel-state membranes and make liquid-crystalline state membranes more rigid. nih.gov However, a notable difference is that this compound causes a concentration-dependent reduction in the main phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC), a behavior not observed with cholesterol. nih.gov This indicates a distinct interaction mechanism of the ethoxylated cholesterol derivative with the lipid matrix.

    Table 1: Effect of this compound on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles

    Molar Percentage of this compound in DPPCChange in Tm (°C)
    0 mol%0
    5 mol%-1.5
    10 mol%-3.0
    20 mol%-5.5
    This table is generated based on the described concentration-dependent reduction of Tm in research findings. nih.gov The precise values are illustrative of the trend.

    Solid-state Nuclear Magnetic Resonance (ssNMR) is a versatile technique for obtaining atomic-level information about the structure, dynamics, and orientation of molecules within membranes. nih.govscirp.org Unlike solution NMR, ssNMR can be applied to the non-mobile, large molecular assemblies that constitute lipid bilayers. nih.gov

    In research on this compound, ³¹P-NMR was used to investigate its influence on the lamellar-to-hexagonal phase transition of dioleoylphosphatidylethanolamine (DOPE) dispersions. The inclusion of 20 mol% of this compound was found to increase the temperature of this phase transition by 10-20°C. nih.gov This stabilizing effect on the lamellar phase is significant as it suggests that the bulky ethoxy headgroup of this compound hinders the formation of the curved, non-bilayer hexagonal phase.

    Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions. cytivalifesciences.comyoutube.com The method involves immobilizing one molecule (the ligand) on a sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. cytivalifesciences.com Binding is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram. cytivalifesciences.comyoutube.com This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ). bioradiations.combio-rad.com

    While direct experimental studies using SPR to analyze the binding kinetics of this compound are not prominent in the reviewed literature, the technique is well-suited for such investigations. For instance, a lipid bilayer containing specific receptors could be formed on an SPR sensor chip. The introduction of vesicles or solutions containing this compound would allow for the real-time measurement of its binding to these receptors or its insertion into the membrane. This could provide quantitative data on the affinity and kinetics of its interaction with various membrane components, which is crucial for understanding its potential as a drug delivery vehicle or a modulator of membrane protein function. nih.gov

    Solid-State Nuclear Magnetic Resonance for Membrane Environment Characterization

    Microscopic Techniques for Vesicle and Membrane Morphology Analysis

    Microscopic techniques provide direct visual evidence of the effects of compounds like this compound on the structure and morphology of lipid vesicles and membranes. These methods offer high-resolution images that complement the dynamic data obtained from spectroscopic techniques.

    Studies utilizing freeze-fracture electron microscopy have provided visual confirmation of the effects of this compound on membrane structure. When incorporated into dioleoylphosphatidylethanolamine (DOPE) dispersions, this compound was shown to stabilize the lamellar (bilayer) phase. nih.gov At concentrations of 20 mol%, it was observed to prevent the formation of the hexagonal phase, which is consistent with the findings from ³¹P-NMR. nih.gov These results underscore the significant influence of the triethoxy headgroup on the packing geometry of the lipids, favoring the flatter bilayer structure over the curved hexagonal phase.

    Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of membranes in a near-native, physiological environment. scirp.orgmdpi.com It uses a sharp tip attached to a flexible cantilever to scan the sample surface, providing a three-dimensional map with nanometer resolution. canada.ca Beyond imaging, AFM can also be used in force spectroscopy mode to probe the mechanical properties of the membrane, such as its elasticity and indentation resistance. nih.govnih.gov

    Confocal Laser Scanning Microscopy (CLSM)

    Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that provides significant advantages over conventional widefield microscopy by eliminating out-of-focus light. masseycancercenter.org This method combines fluorescence microscopy with depth selectivity to perform optical sectioning, allowing for the creation of sharp, high-contrast images of specific focal planes within a thick specimen. masseycancercenter.orgbitesizebio.com A focused laser beam scans the sample point-by-point, and the emitted fluorescence passes through a confocal pinhole aperture, which rejects scattered light from above and below the focal plane. bitesizebio.com By acquiring a series of these optical sections at different depths (a Z-stack), a three-dimensional reconstruction of the specimen can be generated. mdpi.com

    In the context of sterol research, CLSM is a powerful tool for visualizing the subcellular localization and dynamic behavior of cholesterol and its analogs within living cells and model membrane systems. researchgate.net While direct CLSM studies specifically detailing this compound are not prominent in the literature, the methodology is highly applicable. Researchers can synthesize a fluorescently-labeled version of this compound or use fluorescent dyes that report on the lipid environment to investigate its interactions.

    For instance, CLSM can be employed to:

    Track Subcellular Distribution: By treating cells with a fluorescently tagged this compound, its accumulation in specific organelles, such as the plasma membrane, endoplasmic reticulum, or lipid droplets, can be visualized in high resolution.

    Analyze Membrane Dynamics: Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used in conjunction with CLSM to study the lateral mobility of this compound within a lipid bilayer, providing insights into how it affects membrane fluidity.

    Investigate Lipid Rafts: The influence of this compound on the formation, size, and stability of cholesterol-rich membrane microdomains (lipid rafts) can be observed by co-localizing it with known raft markers.

    The ability of CLSM to generate multi-channel, 3D images allows for the simultaneous observation of this compound, specific cellular structures (e.g., cytoskeleton, organelles), and other lipids or proteins, offering a comprehensive view of its biological context. masseycancercenter.orgresearchgate.net

    Table 1: Principles and Applications of Confocal Laser Scanning Microscopy (CLSM) in Sterol Research

    FeatureDescriptionRelevance to this compound Research
    Optical SectioningA laser scans the sample, and a pinhole aperture rejects out-of-focus light, creating a sharp, 2D image of a single plane. masseycancercenter.orgbitesizebio.comAllows for clear visualization of the compound's location within a specific layer of the cell membrane or inside an organelle, free from blurring.
    3D ReconstructionSoftware combines a series of 2D optical sections (Z-stack) to create a three-dimensional model of the sample. mdpi.comProvides a comprehensive spatial map of this compound distribution throughout the entire cell or model vesicle.
    Fluorescence-Based DetectionRelies on the detection of fluorescence from either intrinsic fluorophores or, more commonly, fluorescent labels attached to the molecule of interest. bitesizebio.comRequires a fluorescently modified this compound analog to track its movement and localization directly.
    Live-Cell ImagingCan be equipped with environmental controls (temperature, CO2) to image living cells over time. masseycancercenter.orgEnables the study of the dynamic processes, such as the rate of uptake, trafficking between organelles, and effects on cellular processes in real-time.

    Mass Spectrometry-Based Approaches for Complex System Analysis

    Liquid Extraction Surface Analysis-High-Resolution Mass Spectrometry (LESA-HRMS) for Surface Chemistry

    Liquid Extraction Surface Analysis (LESA) is an ambient ionization technique that couples surface sampling directly with mass spectrometry (MS) for the analysis of analytes from biological and material substrates. nih.govmdpi.com The process involves the use of a robotic pipette to dispense a discrete volume of solvent onto a specific spot on the sample surface, creating a liquid microjunction. owlstonemedical.com Analytes soluble in the solvent are extracted into this droplet. The droplet is then re-aspirated and infused into a high-resolution mass spectrometer (HRMS), typically via a nano-electrospray ionization (nanoESI) source, for accurate mass analysis. acs.orgnih.gov A key advantage of LESA-MS is that it requires minimal to no sample preparation and can be performed under atmospheric conditions, making it a cost-effective and "green" analytical method. mdpi.com

    LESA-HRMS is particularly powerful for studying surface chemistry, offering spatially resolved chemical characterization. acs.orgnih.gov For example, it has been successfully used to analyze the chemical composition of plant surfaces, identifying lipids and other metabolites directly from the tissue. acs.org In the context of this compound, LESA-HRMS could be applied to:

    Analyze Surface Distribution: Investigate the distribution and concentration of this compound on a biological tissue section or a biomaterial surface.

    Study Surface Interactions: Probe the non-covalent interactions between this compound and surface-bound proteins or other lipids by analyzing the extracted complexes.

    Characterize Modified Surfaces: If a surface is coated or functionalized with this compound, LESA-HRMS can confirm its presence and assess its chemical integrity without requiring bulk extraction.

    The high mass accuracy of HRMS ensures confident identification of the compound and its potential interaction partners or degradation products on the surface. acs.org

    Table 2: LESA-HRMS Workflow for Surface Analysis

    StepDescriptionKey Parameters
    1. Solvent AspirationA robotic system aspirates a precise volume of a selected extraction solvent into a pipette tip.Solvent composition, solvent volume (typically a few microliters). owlstonemedical.com
    2. Liquid Microjunction FormationThe pipette tip is positioned just above the sample surface, and the solvent is dispensed to form a liquid bridge between the tip and the surface. owlstonemedical.comTip-to-surface distance, contact time (typically seconds). owlstonemedical.comnih.gov
    3. Analyte ExtractionAnalytes from the surface dissolve into the solvent droplet.Analyte solubility, extraction time.
    4. Sample Re-aspirationThe droplet containing the extracted analytes is drawn back into the pipette tip. owlstonemedical.comAspiration volume.
    5. Nano-ESI-HRMS AnalysisThe pipette tip docks with a nano-electrospray interface, and the sample is infused into a high-resolution mass spectrometer for analysis. acs.orgIonization voltage, mass resolution, mass accuracy (<5 ppm). acs.org

    Lipidomics Profiling in Model Systems

    Lipidomics is the large-scale, systematic study of the complete lipid profile (the lipidome) within a cell, tissue, or organism. metabolomicscentre.camdpi.com Driven largely by advances in mass spectrometry coupled with liquid chromatography (LC-MS), lipidomics allows for the comprehensive identification and quantification of thousands of distinct lipid species. metabolomicscentre.cafrontiersin.org This powerful approach can be broadly categorized into untargeted (or global) lipidomics, which aims to measure as many lipids as possible, and targeted lipidomics, which focuses on the precise measurement of specific, predefined groups of lipids. metabolomicscentre.ca

    In the study of this compound, lipidomics profiling is an invaluable tool for understanding its impact on cellular and membrane biology in various model systems. A key study investigated the effects of sterol analogs, including 3α-triethoxycholesterol, on the organization of dipalmitoylphosphatidylcholine (DPPC) bilayer membranes, a common model system. researchgate.net Expanding on this, a lipidomics approach would allow researchers to move beyond a single lipid type and assess the global changes induced by this compound.

    A typical research workflow would involve:

    Incubating a model system (e.g., cultured cells, liposomes, or multilamellar vesicles) with this compound.

    Performing a lipid extraction from the system to isolate the complete lipid content.

    Analyzing the extract using LC-MS/MS to separate, identify, and quantify individual lipid species.

    Using statistical analysis to compare the lipid profiles of treated versus untreated control systems, identifying which lipid classes and species are significantly altered.

    This approach can reveal how this compound perturbs membrane homeostasis, for example, by altering the levels of major phospholipid classes, changing the acyl chain saturation of glycerophospholipids, or affecting the metabolism of sphingolipids. mdpi.commetabolon.com Such detailed findings provide mechanistic insights into the compound's function that are not achievable by studying its interaction with single molecules alone.

    Table 3: Major Lipid Classes Quantifiable by Lipidomics Platforms

    Lipid CategoryExamples of Lipid ClassesBiological Relevance
    GlycerophospholipidsPhosphatidylcholine (PC), Phosphatidylethanolamine (B1630911) (PE), Phosphatidylinositol (PI)Core components of cell membranes, signaling. mdpi.com
    SphingolipidsCeramides (Cer), Sphingomyelins (SM), Hexosylceramides (HexCer)Membrane structure, cell signaling, apoptosis. mdpi.commetabolon.com
    Neutral LipidsTriacylglycerols (TAG), Diacylglycerols (DG), Cholesteryl Esters (CE)Energy storage, cholesterol transport, signaling intermediates. frontiersin.org
    Free Fatty AcidsSaturated, monounsaturated, and polyunsaturated fatty acidsEnergy source, building blocks for other lipids, signaling molecules. metabolomicscentre.ca
    LysophospholipidsLysophosphatidylcholine (LPC), Lysophosphatidylethanolamine (LPE)Signaling molecules, membrane-modifying agents. mdpi.com

    Potential Research Applications and Tool Development Non Clinical Focus

    Development of Lipid-Based Delivery Systems in Research Contexts

    Lipid-based delivery systems are crucial for the effective transport of various molecules in research environments. The incorporation of cholesterol and its derivatives is a common strategy to modulate the properties of these systems.

    The introduction of ethoxy groups in 3-Triethoxycholesterol enhances its solubility in more aqueous environments. This property is advantageous for the formulation of delivery systems for hydrophobic research probes and molecules that are otherwise difficult to work with. By incorporating this compound into lipid bilayers, it is possible to create more stable complexes with other lipids, which can effectively carry and protect sensitive research compounds. The ability of such modified lipid systems to boost the bioavailability of therapeutic compounds by controlling solubility and permeability has been noted for lipid-based nanoparticles in general. While direct studies on this compound are limited, the principle of using modified cholesterols to enhance stability is well-established in the field.

    In the context of in vitro research, the design of vesicles, such as liposomes, for targeted delivery to specific cell types or subcellular compartments is of great interest. The composition of the lipid bilayer, including the type of sterol used, significantly influences the vesicle's characteristics. Research on synthetic radiolabeled sterols has included a derivative, 3α-triethoxycholesterol, in studies of its transfer rates between lipid vesicles. These studies demonstrated that 90% of the 3α-triethoxycholesterol was exchangeable in a single kinetic pool, providing insights into its dynamic behavior within a membrane. This predictable exchange rate is a valuable parameter when designing vesicle formulations for controlled release or interaction studies in in vitro models.

    The general preparation of liposomes involves dissolving lipids, including cholesterol or its derivatives, in an organic solvent, followed by hydration in an aqueous solution. The choice of components, such as this compound, would be expected to influence vesicle size, charge, and stability, which are critical parameters for their application in in vitro systems.

    Enhancement of Solubilization and Stability of Research Probes and Molecules

    As a Chemical Probe for Fundamental Membrane Biology Studies

    The study of biological membranes is fundamental to understanding cellular processes. Modified lipids like this compound can serve as valuable chemical probes to investigate the intricate interactions within these membranes.

    Lipid-protein interactions are central to many biological functions, influencing everything from protein conformation to enzymatic activity. Reconstituted systems, where purified proteins are inserted into artificial lipid bilayers, are powerful tools for studying these interactions in a controlled environment. The use of modified sterols can help to elucidate the specific requirements for these interactions. While direct evidence of this compound being used for this specific purpose is not abundant, the principle of using structurally varied sterols to probe such interactions is a common research strategy. The ability to create stable vesicles incorporating this compound allows for the creation of specific membrane environments to test hypotheses about lipid-protein binding and function.

    Research AreaApplication of this compoundInvestigated Property
    Vesicle DynamicsIncorporation into unilamellar vesiclesRate of transfer between vesicles

    This table summarizes the application of a this compound derivative in studying vesicle dynamics.

    The activity of membrane-bound enzymes is often tightly regulated by the lipid environment. Changes in membrane composition can allosterically modulate enzyme function. By incorporating synthetic cholesterol derivatives like this compound into model membranes, researchers can systematically investigate how alterations in the sterol component affect enzyme kinetics. For instance, studies have shown that the activity of enzymes like outer membrane phospholipase A (OmpLA) is sensitive to the properties of the surrounding lipid matrix. While these studies did not specifically use this compound, they establish the principle that modifying the lipid environment, which could be achieved using this compound, can be a powerful tool to study and control enzyme activity in a research setting.

    Role in Materials Science and Nanotechnology

    Fabrication of Self-Assembling Supramolecular Structures

    The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of nanotechnology and materials science. sigmaaldrich.comnih.gov This process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. sigmaaldrich.comnih.gov Cholesterol and its derivatives are known to participate in and influence the formation of such assemblies. rsc.orgmdpi.com

    The amphiphilic nature of this compound, combining a rigid, hydrophobic steroid core with a flexible, hydrophilic triethoxy headgroup, makes it a prime candidate for the fabrication of diverse supramolecular architectures. Research on similar cholesterol-modified molecules has demonstrated the formation of various structures, including nanofibers, nanotubes, and vesicles. mdpi.comnih.gov The specific morphology of these assemblies is often dictated by the balance between the hydrophobic and hydrophilic portions of the molecule and the surrounding solvent environment. rsc.org

    For instance, studies on platinum complexes with cholesterol tails have shown that the solvent composition can trigger transitions between different helical structures and packing modes, from monolayers to hexagonal structures and eventually to bilayer vesicles. rsc.org It is hypothesized that this compound could exhibit similar polymorphic behavior. The ethoxy chain's flexibility might allow for fine-tuning of the packing parameters, potentially leading to the formation of novel, ordered structures. The mechanism of assembly, whether isodesmic (where the energy of association is independent of the aggregate size) or cooperative (where monomers are added to a growing polymer chain), would be a key area of investigation. rsc.orgchemrxiv.org

    Future research could focus on exploring the phase diagram of this compound in various solvent systems to map out the conditions leading to specific supramolecular structures. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) would be instrumental in visualizing the resulting morphologies. rsc.org

    Development of Cholesterol-Based Soft Materials

    Cholesterol and its derivatives are increasingly being explored as components of soft materials, such as organogels and liquid crystals, due to their biocompatibility and unique structural properties. mdpi.com These materials have potential applications in areas like controlled release and tissue engineering. mdpi.com The introduction of a cholesterol moiety can significantly influence the rheological properties, or the flow and deformation characteristics, of a material. researchgate.netdss.go.thkit.edu

    The incorporation of this compound into polymer matrices or as a primary gelator could lead to the development of novel soft materials with tunable properties. The ethoxy groups could engage in hydrogen bonding, contributing to the stability of the gel network. Studies on other cholesterol-based surfactants have shown that the addition of co-surfactants can induce the formation of wormlike micelles, leading to a significant increase in viscosity and viscoelasticity. acs.org

    A key area of investigation would be the rheological characterization of materials containing this compound. This would involve measuring parameters like viscosity and elasticity under different conditions of stress, strain, and temperature. Such studies would reveal how the presence and concentration of this compound affect the material's mechanical strength and stability. For example, in emulsions stabilized by egg yolk, the removal of cholesterol was found to alter the rheological parameters, suggesting a complex relationship between cholesterol content and the structural integrity of the emulsion. researchgate.netdss.go.th

    The table below outlines potential experimental approaches to characterize soft materials based on this compound.

    Property Experimental Technique Information Gained
    Viscoelasticity Oscillatory RheometryStorage modulus (G'), Loss modulus (G''), and complex viscosity (η*) to determine gel strength and solid-like vs. liquid-like behavior.
    Microstructure Cryo-Scanning Electron Microscopy (Cryo-SEM)Visualization of the three-dimensional network structure of the gel or emulsion.
    Thermal Stability Differential Scanning Calorimetry (DSC)Determination of phase transition temperatures and thermal stability of the material.
    Droplet Size Dynamic Light Scattering (DLS)Measurement of particle or droplet size distribution in cholesterol-based emulsions.

    Preclinical Investigations in Biochemical Pathways and Cellular Processes (Non-Human, Non-Clinical)

    The structural similarity of this compound to endogenous cholesterol suggests that it could interact with and modulate cellular pathways that are regulated by lipids. Its unique hydrophilic headgroup may lead to distinct interactions compared to natural cholesterol, making it a useful probe for studying these processes in isolated cell lines and defined experimental systems.

    Impact on Signal Transduction Pathways in Isolated Cell Lines

    Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing processes like cell proliferation, differentiation, and apoptosis. creative-diagnostics.comunits.itebi.ac.uk Lipids, including cholesterol and its metabolites, are known to play crucial roles in modulating these pathways, often by altering membrane properties or by directly interacting with signaling proteins. frontiersin.orgnih.gov

    One key family of signaling proteins is Protein Kinase C (PKC), which is involved in a multitude of cellular processes and is often activated by lipid second messengers. frontiersin.orgnih.govnih.govucsd.edu Different PKC isoforms can be activated by various lipids and can have opposing effects on cellular outcomes like proliferation and apoptosis. mdpi.com For example, in glioblastoma cells, PKCα activation is linked to increased proliferation, while activated PKCδ has an anti-proliferative effect. mdpi.com Given that cholesterol derivatives can influence membrane fluidity and the formation of lipid rafts where many signaling proteins are localized, it is plausible that this compound could modulate PKC activity.

    Another critical signaling cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 pathways. creative-diagnostics.comunits.itfrontiersin.org This pathway is central to the regulation of cell growth and stress responses. creative-diagnostics.comunits.it The activation of the MAPK pathway can be influenced by PKC and other upstream signals originating from the cell membrane. nih.gov

    The table below summarizes potential investigations into the effects of this compound on these signaling pathways in isolated cancer cell lines, such as the colon carcinoma cell line HCT116 or the glioblastoma cell line U-87 MG. frontiersin.orgfrontiersin.org

    Signaling Pathway Key Proteins to Analyze Experimental Assay Potential Outcome
    Protein Kinase C (PKC) Phospho-PKC (various isoforms)Western Blot, ImmunofluorescenceDetermine if this compound treatment leads to the activation or inhibition of specific PKC isoforms.
    MAPK/ERK Phospho-ERK1/2, Phospho-MEKWestern BlotAssess the impact on the activation state of the primary cell proliferation pathway.
    MAPK/JNK Phospho-JNKWestern BlotInvestigate the effect on a key stress-activated pathway.
    Cell Proliferation Ki-67, PCNAImmunohistochemistry, Flow CytometryCorrelate changes in signaling with effects on cell division.
    Apoptosis Cleaved Caspase-3, PARP cleavageWestern Blot, TUNEL AssayDetermine if modulation of signaling pathways leads to programmed cell death.

    Influence on Lipid Metabolism in Defined Experimental Systems

    Cholesterol homeostasis is tightly regulated within the cell, involving a complex interplay of synthesis, uptake, and efflux. nih.gov A key regulatory network in this process is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.govfrontiersin.orgnih.gov SREBPs are transcription factors that activate the expression of genes involved in the synthesis of cholesterol and fatty acids. nih.govmdpi.com The activity of SREBPs is, in turn, regulated by cellular sterol levels. frontiersin.org

    Given that this compound is a cholesterol derivative, it is a strong candidate for interacting with the SREBP pathway. It could potentially act as a regulator, either mimicking or antagonizing the effects of natural cholesterol or its metabolites. For instance, certain oxidized cholesterol derivatives (oxysterols) and their sulfated forms have been shown to inhibit SREBP processing, thereby reducing the synthesis of new lipids. plos.org

    In experimental systems, such as the human liver cancer cell line HepG2, the influence of this compound on lipid metabolism can be quantitatively assessed. plos.org By using radiolabeled precursors like [14C]-acetate, researchers can trace the synthesis of new cholesterol and fatty acids. plos.org

    The following table details potential research findings from investigating the impact of this compound on lipid metabolism in a defined experimental system like HepG2 cells.

    Metabolic Process Key Genes/Proteins Measurement Hypothesized Effect of this compound
    Cholesterol Synthesis HMG-CoA Reductase (HMGCR), Squalene Synthase (SQS)[14C]-acetate incorporation into cholesterol, qPCR for gene expressionInhibition of the pathway due to feedback regulation, leading to decreased cholesterol synthesis.
    Fatty Acid Synthesis Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC)[14C]-acetate incorporation into fatty acids, qPCR for gene expressionPotential co-regulation with cholesterol synthesis, leading to a decrease in fatty acid production.
    SREBP Pathway Activity SREBP-1, SREBP-2Western blot for nuclear vs. cytosolic SREBP, qPCR for target gene expressionModulation of SREBP cleavage and nuclear translocation, potentially leading to reduced transcriptional activity.
    Lipid Accumulation -Oil Red O stainingReduced intracellular lipid droplet formation, consistent with decreased lipogenesis.

    These preclinical investigations will be crucial in elucidating the biochemical functions of this compound and in harnessing its properties for the development of new research tools and materials.

    Future Directions and Emerging Research Avenues

    Advanced Structure-Function Relationship Studies of Ethoxylated Cholesterols

    A deeper understanding of how the structure of ethoxylated cholesterols dictates their function within lipid assemblies is crucial for designing next-generation biomaterials and delivery systems. Future research will focus on systematically correlating the length and nature of the ethoxy/PEG chain with the biophysical properties of the resulting lipid structures.

    Key research questions will include investigating how varying the number of ethoxy units influences the flexibility and conformation of the chain on liposome (B1194612) surfaces. Studies have shown that longer PEG chains generally exhibit greater flexibility. researchgate.net The incorporation of cholesterol into a lipid bilayer has been demonstrated to enhance this flexibility. researchgate.net Further research could quantify this effect specifically for short-chain ethoxylated cholesterols like 3-Triethoxycholesterol. This involves exploring how the triethoxy group specifically impacts membrane fluidity, permeability, and stability compared to non-ethoxylated cholesterol or cholesterol conjugated with longer PEG chains. nih.govnih.govmdpi.com

    Advanced molecular dynamics (MD) simulations will be a powerful tool in this area. arxiv.orgmdpi.com Simulations can provide atomistic-level insights into how this compound partitions within asymmetric bilayers and how it influences lipid packing, membrane thickness, and the formation of lipid domains. nih.govarxiv.orgmdpi.comrsc.org For instance, MD simulations have been used to show that cholesterol's planar structure has a strong condensing effect on surrounding lipids, which could be modulated by the ethoxy chain. arxiv.org By combining computational predictions with experimental data from techniques like small-angle X-ray scattering (SAXS) and neutron reflectivity, a comprehensive picture of these structure-property relationships can be developed. mdpi.com

    Integration with Synthetic Biology for Novel Bioresearch Tools

    The field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, offers fertile ground for the application of this compound. d-nb.info Its ability to anchor to lipid membranes makes it an ideal component for engineering artificial cells and functionalizing lipid vesicles. d-nb.inforsc.org

    A significant future direction is the use of this compound as a membrane anchor for genetically encodable proteins in artificial cell systems. nih.govnih.gov Researchers are developing methods to express proteins inside lipid vesicles that can then be displayed on the external surface without complex translocation machinery. nih.govnih.gov this compound derivatives, functionalized with a group that can be "clicked" onto a protein or peptide, could serve as a universal anchor to attach various functional moieties to the surface of synthetic membranes. This "plug-and-play" approach is difficult to achieve in living systems and represents a key advantage of bottom-up synthetic biology. d-nb.info

    Furthermore, conjugates of cholesterol and PEG are known to be internalized by cells through specific, clathrin-independent pathways. nih.gov This property can be harnessed to create synthetic vesicles that can communicate with or deliver cargo to natural cells in a controlled manner. By incorporating this compound-based functional molecules, synthetic biologists can design artificial cells that sense their environment, interact with specific cell types, or release encapsulated contents in response to a stimulus, paving the way for advanced diagnostics and therapeutics. nih.goviris-biotech.de

    Exploration of this compound in Non-Biological Supramolecular Chemistry

    The self-assembly properties of cholesterol and its derivatives are not limited to biological applications. mdpi.comsigmaaldrich.com In materials science, these molecules are known to form a variety of liquid crystalline (LC) phases, such as cholesteric and smectic phases, due to the rigid, anisotropic nature of the cholesterol moiety. mdpi.comwikipedia.org

    Future research will likely explore how the addition of a short, flexible triethoxy chain to the cholesterol core modifies these self-assembly behaviors in the neat state (without solvent) and in various organic solvents. mdpi.comresearchgate.net The interplay between the rigid sterol and the flexible chain could lead to the formation of novel supramolecular structures with unique optical or mechanical properties. frontiersin.org For example, cholesteric liquid crystals are known for their ability to selectively reflect polarized light, a property that is harnessed in electro-optical devices and sensors. mdpi.com By tuning the self-assembly of this compound, it may be possible to create new light-modulating materials.

    Another avenue is the use of ethoxylated alcohols and similar amphiphiles as components in advanced lubricants, where they can form ordered liquid crystalline structures at high concentrations. mdpi.commdpi.com The ability of these mesophases to form lubricant films that separate frictional surfaces is of great interest. mdpi.com Investigating the tribological properties of this compound-based formulations could reveal potential applications in non-biological systems requiring low-friction interfaces.

    Computational Prediction and Design of Next-Generation Analogues

    Computational modeling provides a powerful and efficient means to explore the vast chemical space of cholesterol derivatives before committing to costly and time-consuming synthesis. acs.org Advanced simulation techniques are increasingly used to predict the behavior of molecules like this compound within complex environments such as a cell membrane. nih.govacs.org

    Future work will leverage in silico tools to design next-generation analogues of this compound with tailored properties. acs.org Using force fields like CHARMM-GUI and Martini, which are specifically parameterized for lipids and cholesterol, researchers can model how modifications to the triethoxy chain or the cholesterol backbone affect interactions with lipid bilayers. nih.govbiorxiv.org These simulations can predict key parameters such as the molecule's orientation in the membrane, its effect on membrane thickness and order, and its diffusion characteristics. arxiv.orgnih.gov

    For example, computational studies can be used to screen a virtual library of analogues to identify candidates that might more effectively stabilize lipid nanoparticles or promote fusion with specific cell membranes. nih.govmdpi.com By predicting how a molecule will influence membrane curvature or interact with a target protein, computational design can guide the synthesis of novel compounds for specific applications in drug delivery or as biophysical probes. acs.orgbiorxiv.org This rational design approach significantly accelerates the development cycle for new functional biomolecules.

    High-Throughput Screening of this compound Derivatives for Specific Biophysical Effects

    To complement computational design, high-throughput screening (HTS) offers an experimental platform to rapidly test large libraries of this compound derivatives for desired biological or physical activities. berstructuralbioportal.org HTS methodologies allow for the parallel assessment of thousands of compounds, making it possible to identify "hit" molecules with specific functionalities from a diverse chemical library. chemrxiv.orgacs.org

    Future research will involve synthesizing libraries of this compound analogues where, for instance, the length of the ethoxy chain is varied, or different functional groups are attached to the end of the chain. These libraries can then be screened for their effects on various biophysical processes. For example, an HTS campaign could be designed to identify derivatives that are most effective at:

    Stabilizing lipid nanoparticles (LNPs): Screening for LNP formulations that maintain a small, uniform size and resist aggregation under stress conditions. rsc.orgberstructuralbioportal.org

    Modulating membrane permeability: Using fluorescence-based assays to find compounds that selectively permeabilize model membranes, which could be useful for drug delivery applications. nih.gov

    Inhibiting protein-membrane interactions: Screening for derivatives that disrupt the aggregation of amyloid proteins at the membrane interface, a process implicated in neurodegenerative diseases. nih.gov

    Optimizing gene delivery: Testing libraries of PEGylated lipids, including cholesterol-based ones, to find formulations that maximize the delivery and expression of mRNA or siRNA in target cells. rsc.orgnih.gov

    By integrating automated liquid handling, advanced detection methods (e.g., fluorescence imaging, light scattering), and sophisticated data analysis, HTS can quickly map the structure-activity relationships across a wide range of derivatives, identifying lead candidates for further development. berstructuralbioportal.orgnih.gov

    Table 2: Compound Names Mentioned in the Article

    Compound Name
    This compound
    Cholesterol
    PEG-Cholesterol

    Q & A

    Q. How can researchers contextualize this compound’s mechanisms within broader cholesterol metabolism pathways?

    • Methodological Answer : Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify overrepresented biological processes in omics datasets. Compare with known cholesterol homeostasis nodes (e.g., HMG-CoA reductase, NPC1). Functional studies (e.g., CRISPR knockout of cholesterol transporters) validate mechanistic hypotheses .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.